2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Description

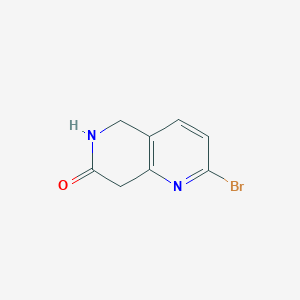

2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one (CAS: 301666-81-9) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂O. Its structure comprises a naphthyridinone core (a bicyclic system fusing pyridine and pyridone rings) substituted with a bromine atom at position 2 and saturated bonds at positions 5 and 8 (Fig. 1). This compound is part of the 1,6-naphthyridinone family, known for their fluorescence properties and biological activity . The bromine substituent enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry for cross-coupling reactions or as a structural motif in drug discovery .

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

2-bromo-6,8-dihydro-5H-1,6-naphthyridin-7-one |

InChI |

InChI=1S/C8H7BrN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12) |

InChI Key |

VISWDPLZEHVTRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC(=N2)Br |

Origin of Product |

United States |

Biological Activity

2-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound known for its diverse biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H6BrN2O

- CAS Number : 1393551-77-3

- Molecular Weight : 215.05 g/mol

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase, which is critical for DNA replication and transcription.

Anticancer Properties

Several studies have investigated the anticancer potential of naphthyridine derivatives. For example:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to activate caspases suggests a role in the apoptotic pathway.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis induction via caspase activation | |

| MCF-7 | 10.0 | Inhibition of cell proliferation |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways:

- Protein Kinases : Inhibitory activity against certain protein kinases has been reported, which may contribute to its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : By inhibiting key enzymes like protein kinases and DNA gyrase, it can effectively halt cellular processes essential for growth and division.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and evaluated their anticancer activity. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of various naphthyridine compounds. The results indicated that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Optical Properties

- 1,6-Naphthyridin-7(6H)-ones exhibit dual fluorescence attributed to lactim-lactam tautomerization and excited-state intramolecular proton transfer (ESIPT), with large Stokes shifts (~100 nm) and solvent-dependent emission .

- Triazolyl Conjugates : Show solvatochromism (λem shifts from 430 nm in DCM to 530 nm in DMSO) and environment-sensitive fluorescence, ideal for probing nucleic acid-protein interactions .

- Brominated Derivatives: Bromine’s electron-withdrawing effects may quench fluorescence compared to unsubstituted naphthyridinones, though this remains untested for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.